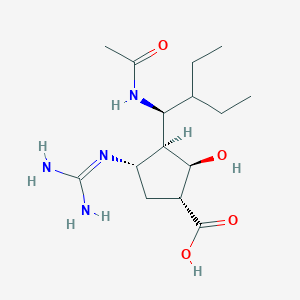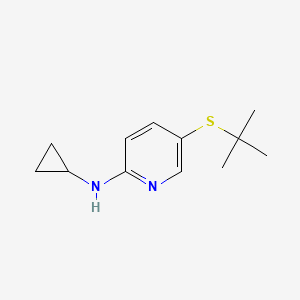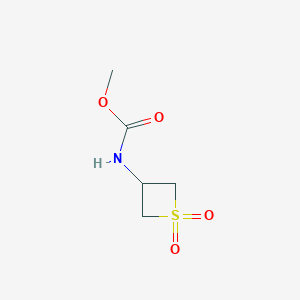![molecular formula C5H4N2OS B13007226 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused pyrrole and thiazole ring system. These structural characteristics make it a valuable scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazole ring, followed by cyclization to form the pyrrole ring . Another method involves the use of thiosemicarbazide and α,β-unsaturated ketones, which undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole ring, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Shares a similar fused ring system but differs in the position and type of heteroatoms.
Pyrazolo[3,4-d]thiazoles: Similar in structure but contain a pyrazole ring instead of a pyrrole ring.
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur heteroatoms, which contribute to its diverse biological activities and potential as a pharmacophore.
Properties
Molecular Formula |
C5H4N2OS |
|---|---|
Molecular Weight |
140.17 g/mol |
IUPAC Name |
5,6-dihydropyrrolo[3,4-d][1,3]thiazol-4-one |
InChI |
InChI=1S/C5H4N2OS/c8-5-4-3(1-6-5)9-2-7-4/h2H,1H2,(H,6,8) |
InChI Key |
TZZMYQJDRORIRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid](/img/structure/B13007143.png)



![N-methyl-N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13007169.png)


![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)

![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)

![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)


